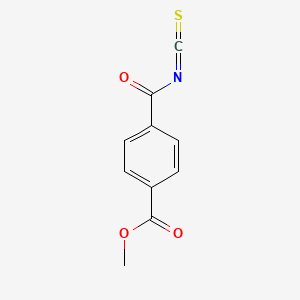

Methyl 4-isothiocyanatocarbonylbenzoate

Description

Methyl 4-isothiocyanatocarbonylbenzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with an isothiocyanate (-N=C=S) group at the 4-position. This structure combines the reactivity of isothiocyanates with the stability of ester groups, making it valuable in pharmaceutical and agrochemical research. Its applications include serving as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation .

Propriétés

Numéro CAS |

220873-58-5 |

|---|---|

Formule moléculaire |

C10H7NO3S |

Poids moléculaire |

221.23 g/mol |

Nom IUPAC |

methyl 4-carbonisothiocyanatidoylbenzoate |

InChI |

InChI=1S/C10H7NO3S/c1-14-10(13)8-4-2-7(3-5-8)9(12)11-6-15/h2-5H,1H3 |

Clé InChI |

KGGROHGITJFOHJ-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC=C(C=C1)C(=O)N=C=S |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Methyl Isothiocyanate

Structural Differences : Unlike Methyl 4-isothiocyanatocarbonylbenzoate, methyl isothiocyanate (MITC) is a simpler molecule with only the -N=C=S group attached to a methyl group.

Reactivity and Safety :

- MITC is highly reactive with oxidizing agents, acids, bases, amines, and water, necessitating stringent storage conditions (e.g., inert atmospheres, low temperatures) .

- In contrast, the ester group in Methyl 4-isothiocyanatocarbonylbenzoate may reduce volatility and moderate reactivity compared to MITC, though the isothiocyanate group retains sensitivity to nucleophiles.

Applications : MITC is widely used as a soil fumigant, while the benzoate derivative is more specialized in drug discovery due to its aromatic backbone.

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

Structural Differences : This compound features acetamido (-NHCOCH₃), chloro (-Cl), and methoxy (-OCH₃) substituents instead of the isothiocyanate and carbonyl groups.

Physicochemical Properties :

| Property | Methyl 4-Isothiocyanatocarbonylbenzoate | Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate |

|---|---|---|

| Key Functional Groups | -COOCH₃, -N=C=S | -COOCH₃, -NHCOCH₃, -Cl, -OCH₃ |

| Reactivity | High (isothiocyanate) | Moderate (amide/chloro) |

| Applications | Enzyme inhibitors, drug intermediates | Antibacterial agents, kinase inhibitors |

The acetamido and chloro groups enhance hydrogen-bonding interactions, making this compound more suited for targeting bacterial proteins .

4-Methoxybenzyl Isothiocyanate

Structural Differences : Contains a benzyl group with a methoxy substituent and an isothiocyanate group.

Stability and Solubility :

- The methoxy group increases electron density on the aromatic ring, enhancing solubility in polar solvents compared to Methyl 4-isothiocyanatocarbonylbenzoate.

- Both compounds share isothiocyanate reactivity but differ in applications: 4-Methoxybenzyl isothiocyanate is used in cancer research for its apoptosis-inducing properties, whereas the benzoate derivative is tailored for covalent binding in enzyme inhibition .

Key Research Findings

- Synthetic Utility : Methyl 4-isothiocyanatocarbonylbenzoate’s ester group allows for facile hydrolysis to carboxylic acids, enabling modular drug design. This is less feasible in MITC or benzyl isothiocyanate derivatives .

- Safety Profile : While MITC requires extreme precautions due to acute toxicity, Methyl 4-isothiocyanatocarbonylbenzoate’s lower volatility reduces inhalation risks, though skin/eye contact remains hazardous .

- Biological Activity : The benzoate backbone in Methyl 4-isothiocyanatocarbonylbenzoate enhances binding to hydrophobic enzyme pockets, a property absent in simpler isothiocyanates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.